molecular formula C9H18N4O B1480012 (1-(2-Azidoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol CAS No. 2097999-98-7

(1-(2-Azidoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol

Cat. No. B1480012
CAS RN: 2097999-98-7
M. Wt: 198.27 g/mol
InChI Key: ABDPAEMLCDFEQG-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol, also known as AEMP, is a synthetic molecule with a wide range of potential applications in medical and scientific research. AEMP has a unique structure that makes it particularly useful in the creation of novel compounds and in the study of biochemical and physiological processes. This article will discuss the synthesis of AEMP, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis of Melt-Cast Explosives

This compound, with its azidoalkyl functionality, can be used in the synthesis of innovative melt-castable explosives . These explosives are desirable due to their melting points ranging from 80 to 110 °C, which is particularly important due to the limited performance and high toxicity associated with traditional explosives like TNT (trinitrotoluene) .

Development of Nitropyrazoles

The compound can be used in the synthesis of nitropyrazoles, which are a class of compounds with potential applications in the field of explosive materials . The procedure involves the in situ deprotonation of nitropyrazoles, followed by their reaction with 1-azido-2-chloroethane or 2-azidoethyl mesylate at elevated temperatures .

Preparation of Adamantylated Calix4arenes

Adamantylated Calix4arenes bearing 2-azidoethyl groups can be prepared using this compound . These calixarenes have potential applications in biomedical and pharmaceutical fields due to their specific shape, size, and lipophilicity .

Synthesis of Energetic Materials

The azidoethyl group in the compound can be used in the synthesis of energetic materials. These materials can store large amounts of energy and release it quickly when stimulated, making them useful for applications such as fuel for rockets and ammunitions, or as explosives in the military or civilian sector .

Bioconversion to Pyruvate

While not directly related to the compound , it’s worth noting that methanol, which is a part of the compound’s name, can be bioconverted to pyruvate . This process could potentially be explored with (1-(2-Azidoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol as well.

Mechanism of Action

properties

IUPAC Name

[1-(2-azidoethyl)-4,4-dimethylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O/c1-9(2)7-13(4-3-11-12-10)5-8(9)6-14/h8,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDPAEMLCDFEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)CCN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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